molecular formula C6H11N3O B3245928 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine CAS No. 173336-40-8

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No. B3245928
CAS RN: 173336-40-8
M. Wt: 141.17 g/mol
InChI Key: YEKKCMQUYOKDQD-UHFFFAOYSA-N
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Description

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine , commonly referred to as oxadiazole , is a heterocyclic compound. It belongs to the class of 1,2,4-oxadiazoles, which are five-membered rings containing oxygen and nitrogen atoms. These compounds have gained attention due to their diverse biological activities, including anti-infective properties .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves various methods, such as cyclization reactions, condensations, and cyclodehydration. Researchers have explored different synthetic routes to access diversely substituted oxadiazoles. These synthetic strategies are crucial for designing new chemical entities with potential anti-infective activity .


Molecular Structure Analysis

The molecular structure of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine consists of a five-membered ring containing an oxygen atom and two nitrogen atoms. The position of the methyl group on the oxadiazole ring influences its properties and biological activity. Understanding the spatial arrangement of atoms within the molecule is essential for predicting its behavior and interactions .


Chemical Reactions Analysis

Oxadiazoles participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. These reactions allow the modification of the oxadiazole scaffold to enhance its bioactivity. Researchers explore these reactions to synthesize novel derivatives with improved properties .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Oxadiazoles can form hydrogen bonds due to the electronegativities of nitrogen and oxygen. Nitrogen acts as a stronger hydrogen bond acceptor than oxygen .

Safety and Hazards

As with any chemical compound, safety precautions are essential during handling, synthesis, and use. Researchers should follow established safety protocols, including proper protective equipment, ventilation, and waste disposal. Specific safety data for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine should be obtained from reliable sources .

properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5-8-6(10-9-5)3-2-4-7/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKKCMQUYOKDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277985
Record name 3-Methyl-1,2,4-oxadiazole-5-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine

CAS RN

173336-40-8
Record name 3-Methyl-1,2,4-oxadiazole-5-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173336-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2,4-oxadiazole-5-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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